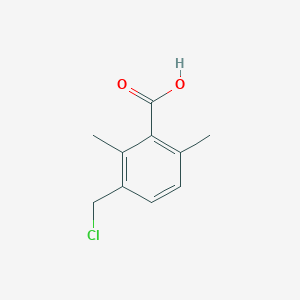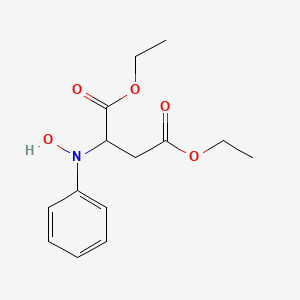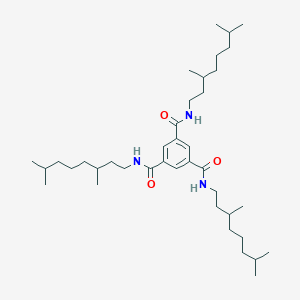
1H-Benzimidazole-2-propanamide, N-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole-2-propanamide, N-hydroxy- is a compound belonging to the benzimidazole family, which is known for its diverse biological activities. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, particularly due to their structural similarity to naturally occurring nucleotides. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Méthodes De Préparation
The synthesis of 1H-Benzimidazole-2-propanamide, N-hydroxy- typically involves the condensation of benzimidazole derivatives with appropriate amides and hydroxylamine. One common method includes the reaction of 1H-benzimidazole-2-carboxylic acid with propanamide in the presence of a dehydrating agent, followed by the introduction of a hydroxyl group using hydroxylamine under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1H-Benzimidazole-2-propanamide, N-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
1H-Benzimidazole-2-propanamide, N-hydroxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a catalyst in certain chemical reactions.
Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and protein binding.
Medicine: Due to its structural similarity to nucleotides, it is being explored for its potential antiviral, antibacterial, and anticancer properties.
Industry: In the industrial sector, it is used in the development of new materials and as an intermediate in the synthesis of various pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole-2-propanamide, N-hydroxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. It may also interact with DNA or RNA, disrupting normal cellular processes. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
1H-Benzimidazole-2-propanamide, N-hydroxy- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole-2-carboxamide: Similar in structure but lacks the hydroxyl group, leading to different chemical reactivity and biological activity.
1H-Benzimidazole-2-thiol: Contains a thiol group instead of a hydroxyl group, which significantly alters its chemical properties and applications.
1H-Benzimidazole-2-yl hydrazones: These compounds have shown combined antiparasitic and antioxidant activity, highlighting the versatility of benzimidazole derivatives
The uniqueness of 1H-Benzimidazole-2-propanamide, N-hydroxy- lies in its specific functional groups, which confer distinct chemical reactivity and potential therapeutic applications.
Propriétés
Numéro CAS |
143949-73-9 |
|---|---|
Formule moléculaire |
C10H11N3O2 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
3-(1H-benzimidazol-2-yl)-N-hydroxypropanamide |
InChI |
InChI=1S/C10H11N3O2/c14-10(13-15)6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4,15H,5-6H2,(H,11,12)(H,13,14) |
Clé InChI |
KZPMSEVHEAMHKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)CCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


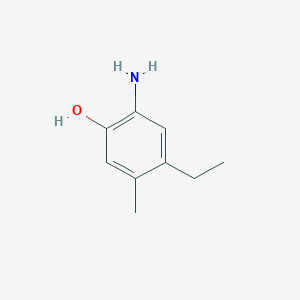
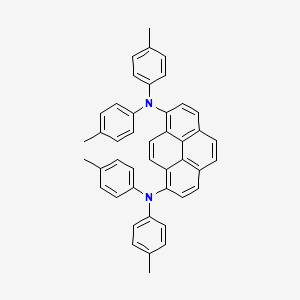
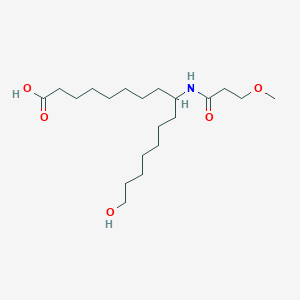
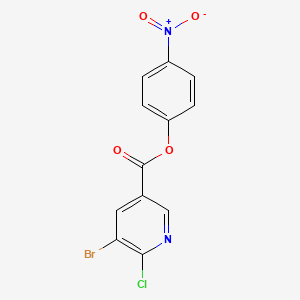
![Diselenide, bis[(2-methylphenyl)methyl]](/img/structure/B12550667.png)
![1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12550668.png)
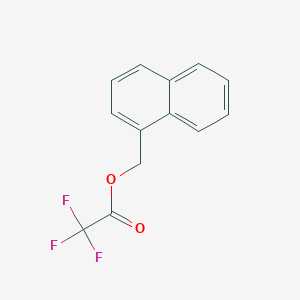
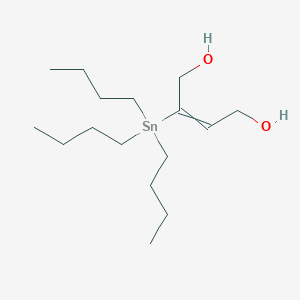
![Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate](/img/structure/B12550676.png)
![N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide](/img/structure/B12550680.png)
![{[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane](/img/structure/B12550687.png)
